molecular formula C19H19NO4 B1679490 butyl 9H-xanthene-9-carbonylcarbamate CAS No. 302841-89-0

butyl 9H-xanthene-9-carbonylcarbamate

Cat. No. B1679490
M. Wt: 325.4 g/mol
InChI Key: RQBUXEUMZZQUFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of xanthones, the core structure of butyl 9H-xanthene-9-carbonylcarbamate, has been extensively studied . Various methods have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of butyl 9H-xanthene-9-carbonylcarbamate is based on the xanthone core structure, which is a yellow-colored and oxygen-containing heterocycle . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of xanthones have been well-studied . These include various types of coupling reactions, cyclization reactions, and catalytic reactions .

Scientific Research Applications

Organic Electronics Applications

Xanthene derivatives, including those related to butyl 9H-xanthene-9-carbonylcarbamate, have been explored for their potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). For example, mechanochromic and thermally activated delayed fluorescence (TADF) dyes based on xanthene and carbazole derivatives have been engineered. These dyes exhibit promising applications as emitter layers in OLEDs, demonstrating significant emission spectrum intensity, good thermal stability, and high external quantum efficiency (Nasiri et al., 2021).

Medicinal Chemistry Applications

Xanthenes, including xanthene-9-carboxylic acid derivatives, play a crucial role in medicinal chemistry due to their biological activities. The synthetic strategies and biological activities of xanthenes and their derivatives have been extensively reviewed, highlighting their utility in developing neuroprotectors, antitumor agents, and antimicrobials. These activities are attributed to the versatile xanthene nucleus, which can be functionalized to target a wide range of biological applications (Maia et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, xanthene derivatives have been employed in the development of novel methods for detecting and quantifying substances. A notable application includes the determination of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. This method showcases the utility of xanthene derivatives in enhancing the sensitivity and selectivity of analytical procedures for environmental monitoring (Yang & Shin, 2013).

Safety And Hazards

The safety and hazards associated with butyl 9H-xanthene-9-carbonylcarbamate are not specified in the available resources .

properties

IUPAC Name

butyl N-(9H-xanthene-9-carbonyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-3-12-23-19(22)20-18(21)17-13-8-4-6-10-15(13)24-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBUXEUMZZQUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433240
Record name Ro67-4853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 9H-xanthene-9-carbonylcarbamate

CAS RN

302841-89-0
Record name Butyl N-(9H-xanthen-9-ylcarbonyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302841-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro67-4853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-67-4853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM27L9Q3RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p.=180-183° C., MS: m/e=325.4 (M+H+) was prepared in accordance with the general method of example 6 from 9H-xanthene-9-carbonyl chloride and carbamic acid butyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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